molecular formula C10H8O4 B1594123 4-vinylphthalic acid CAS No. 22037-61-2

4-vinylphthalic acid

Cat. No.: B1594123
CAS No.: 22037-61-2
M. Wt: 192.17 g/mol
InChI Key: ODXNOGQHTZSYFY-UHFFFAOYSA-N
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Description

4-vinylphthalic acid is an organic compound with the chemical formula C10H8O4. It is a dicarboxylic acid containing an ethenyl group attached to a benzene ring. This compound is known for its applications in the synthesis of high-performance polymers and resins due to its unique chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-vinylphthalic acid involves the reaction of phthalic acid with vinyl chloride under suitable conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the ethenyl group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where phthalic acid and vinyl chloride are reacted in the presence of a catalyst. The reaction mixture is then purified through various separation techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-vinylphthalic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-vinylphthalic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-vinylphthalic acid involves its ability to undergo various chemical reactions due to the presence of the ethenyl group and carboxylic acid groups. These functional groups allow the compound to participate in polymerization reactions, forming long-chain polymers with unique properties. The molecular targets and pathways involved include the formation of ester linkages and cross-linking reactions that enhance the material’s thermal and mechanical properties .

Comparison with Similar Compounds

Uniqueness: 4-vinylphthalic acid is unique due to its specific arrangement of functional groups, which allows for the synthesis of high-performance polymers with excellent thermal and mechanical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

4-ethenylphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXNOGQHTZSYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293240
Record name 4-ethenylbenzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22037-61-2
Record name NSC88000
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ethenylbenzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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